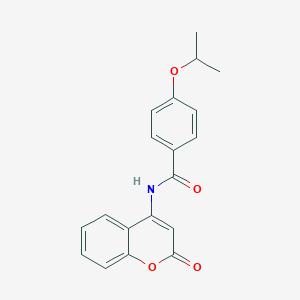
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide, also known as ICRF-193, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as topoisomerase II inhibitors, which are known for their ability to interfere with the DNA replication process in cancer cells. In
Mechanism of Action
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide works by binding to the topoisomerase II enzyme and preventing it from carrying out its normal function of cutting and rejoining DNA strands during replication. This leads to the accumulation of DNA breaks and ultimately, cell death. 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to be selective for cancer cells, as it preferentially targets the rapidly dividing cells that are characteristic of tumors.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as a topoisomerase II inhibitor, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in high purity and yield. Additionally, its activity as a topoisomerase II inhibitor has been extensively studied, making it a useful tool for investigating the role of this enzyme in cancer cell replication. However, there are also limitations to its use in lab experiments. Its selectivity for cancer cells means that it may not be effective against all types of cancer, and its mechanism of action may be affected by other factors in the cellular environment.
Future Directions
There are several future directions for research on 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide. One area of interest is the development of combination therapies that incorporate 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide with other chemotherapy drugs. Additionally, there is interest in investigating the potential use of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide in the treatment of inflammatory diseases, as well as its potential as a tool for investigating the role of topoisomerase II in DNA replication. Finally, there is interest in developing new analogs of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide that may have improved efficacy and selectivity for cancer cells.
Synthesis Methods
The synthesis of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been well established and has been used in several studies to produce 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide with high purity and yield.
Scientific Research Applications
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide can prevent cancer cells from dividing and proliferating, ultimately leading to their death. Additionally, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to enhance the activity of other chemotherapy drugs, making it a potential candidate for combination therapy.
properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-oxochromen-4-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H17NO4/c1-12(2)23-14-9-7-13(8-10-14)19(22)20-16-11-18(21)24-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,20,22) |
InChI Key |
FOSCUQYUGSZXPC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)
![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)